molecular formula C16H18ClN3O5S2 B3623067 N~1~-[4-(aminosulfonyl)phenyl]-N~2~-(4-chlorobenzyl)-N~2~-(methylsulfonyl)glycinamide

N~1~-[4-(aminosulfonyl)phenyl]-N~2~-(4-chlorobenzyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No.: B3623067
M. Wt: 431.9 g/mol
InChI Key: APJABCZPNQLZLM-UHFFFAOYSA-N
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Description

N~1~-[4-(Aminosulfonyl)phenyl]-N~2~-(4-chlorobenzyl)-N~2~-(methylsulfonyl)glycinamide is a glycinamide derivative characterized by three key structural motifs:

  • Aminosulfonyl group (–SO~2~NH~2~) at the para position of the phenyl ring (N~1~ substituent).
  • Methylsulfonyl group (–SO~2~CH~3~) at the N~2~ position, contributing to electron-withdrawing effects and metabolic stability.

This compound belongs to a class of sulfonamide-containing glycinamides, which are often explored for their bioactivity, including kinase inhibition and antimicrobial properties .

Properties

IUPAC Name

2-[(4-chlorophenyl)methyl-methylsulfonylamino]-N-(4-sulfamoylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O5S2/c1-26(22,23)20(10-12-2-4-13(17)5-3-12)11-16(21)19-14-6-8-15(9-7-14)27(18,24)25/h2-9H,10-11H2,1H3,(H,19,21)(H2,18,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APJABCZPNQLZLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC1=CC=C(C=C1)Cl)CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N~1~-[4-(aminosulfonyl)phenyl]-N~2~-(4-chlorobenzyl)-N~2~-(methylsulfonyl)glycinamide, often referred to as a sulfonamide derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article provides a detailed overview of its biological activity, including antibacterial effects, enzyme inhibition, and potential anticancer properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C15H16ClN3O4S2
  • Molecular Weight : 393.88 g/mol
  • IUPAC Name : this compound

Physical Properties

PropertyValue
SolubilitySoluble in DMSO
Melting PointNot specified
StabilityStable under normal conditions

Antibacterial Activity

Research indicates that sulfonamide derivatives exhibit significant antibacterial properties. In a study evaluating various synthesized compounds, those with similar structures demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, while showing weaker effects against other bacterial strains . The mechanism of action is believed to involve the inhibition of bacterial folate synthesis.

Enzyme Inhibition

The compound also shows promise as an enzyme inhibitor. Specifically, studies have highlighted its inhibitory effects on acetylcholinesterase (AChE) and urease:

  • Acetylcholinesterase Inhibition : The compound was tested for its ability to inhibit AChE, an enzyme critical in neurotransmission. The assay results indicated that certain derivatives exhibited strong inhibition, suggesting potential applications in treating conditions like Alzheimer's disease .
  • Urease Inhibition : Urease is another target for inhibition due to its role in the pathogenesis of certain infections. The compound demonstrated strong inhibitory activity against urease, which could be beneficial in treating urease-related infections .

Anticancer Properties

Emerging evidence suggests that sulfonamide derivatives may possess anticancer properties. A recent study highlighted a related compound that inhibited the growth of colorectal cancer cells (SW480 and HCT116) with IC50 values of 2 μM and 0.12 μM respectively. This suggests that compounds with similar structures may also exhibit significant anticancer activity .

Pharmacological Mechanisms

The pharmacological mechanisms underlying the activities of these compounds include:

  • Binding Interactions : Molecular docking studies have shown that these compounds can interact effectively with target proteins, enhancing their biological efficacy.
  • Inhibition of Key Pathways : By inhibiting enzymes such as AChE and urease, these compounds may disrupt critical metabolic pathways in pathogens.

Case Studies

  • Antibacterial Efficacy : In a controlled laboratory setting, a series of sulfonamide derivatives were tested against various bacterial strains. Compounds similar to this compound showed significant antibacterial activity, particularly against Salmonella typhi.
  • Cancer Cell Proliferation Inhibition : A study on related sulfonamide compounds revealed their ability to inhibit cell proliferation in colorectal cancer models. The findings suggest that modifications to the sulfonamide structure can enhance anticancer activity.

Comparison with Similar Compounds

Substituent Analysis

The table below compares the target compound with structurally related glycinamide derivatives:

Compound Name N~1~ Substituent N~2~ Substituents Key Functional Groups Molecular Formula (if available) Molecular Weight (g/mol)
Target Compound 4-(Aminosulfonyl)phenyl 4-Chlorobenzyl, methylsulfonyl –SO~2~NH~2~, –Cl, –SO~2~CH~3~ Not explicitly provided Estimated ~450–470
N-(4-Acetamidophenyl)-N~2~-(4-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide 4-Acetamidophenyl 4-Fluorobenzyl, 4-methylphenylsulfonyl –NHCOCH~3~, –F, –SO~2~C~6~H~4~CH~3~ C~24~H~24~FN~3~O~4~S 469.53
N-(4-Chlorophenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 4-Chlorophenyl 4-Methoxyphenyl, methylsulfonyl –Cl, –OCH~3~, –SO~2~CH~3~ Likely C~16~H~16~ClN~2~O~4~S ~392.88
N~2~-[(4-Bromophenyl)sulfonyl]-N~2~-cyclohexyl-N-(4-methoxyphenyl)glycinamide 4-Methoxyphenyl Cyclohexyl, 4-bromophenylsulfonyl –OCH~3~, –Br, –SO~2~C~6~H~4~Br C~21~H~24~BrN~2~O~4~S 496.45
N-(4-chlorobenzyl)-N~2~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide 4-Chlorobenzyl 2-Ethylphenyl, 4-methylphenylsulfonyl –Cl, –CH~2~CH~3~, –SO~2~C~6~H~4~CH~3~ Likely C~23~H~24~ClN~2~O~3~S ~452.97

Key Observations :

  • Halogen Variants : The target compound’s 4-chlorobenzyl group is replaced by 4-fluorobenzyl in and bromophenylsulfonyl in , altering lipophilicity and steric bulk.
  • Sulfonyl Group Diversity : Methylsulfonyl (–SO~2~CH~3~) in the target compound and contrasts with aryl-sulfonyl groups (e.g., 4-methylphenylsulfonyl in ), which may influence solubility and target binding .
  • Electron-Donating vs. Withdrawing Groups : Methoxy (–OCH~3~) in and enhances electron density, whereas chloro (–Cl) and sulfonamide (–SO~2~NH~2~) groups are electron-withdrawing, affecting reactivity and intermolecular interactions .

Physicochemical Properties

  • Solubility : Methylsulfonyl groups generally improve aqueous solubility relative to bulkier aryl-sulfonyl substituents (e.g., ) .
  • Molecular Weight : Most analogs fall within 390–500 g/mol, aligning with drug-like properties. The target compound’s estimated weight (~450–470 g/mol) suggests favorable pharmacokinetics .

Q & A

Q. What are the optimal synthetic routes for N~1~-[4-(aminosulfonyl)phenyl]-N~2~-(4-chlorobenzyl)-N~2~-(methylsulfonyl)glycinamide, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis of this compound involves multi-step reactions, typically starting with the coupling of sulfonyl chlorides with amines or glycinamide derivatives. For example:

  • Step 1 : React 4-(aminosulfonyl)phenylamine with methylsulfonyl chloride under basic conditions (e.g., pyridine) to form the sulfonamide intermediate.
  • Step 2 : Introduce the 4-chlorobenzyl group via nucleophilic substitution or reductive amination.
  • Optimization : Use Design of Experiments (DoE) to vary parameters like temperature (e.g., 0–60°C), solvent polarity (DMF vs. THF), and stoichiometry. Monitor yields via HPLC and purity via NMR .

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to verify the presence of the 4-chlorobenzyl moiety (δ 7.2–7.4 ppm for aromatic protons) and methylsulfonyl group (δ 3.2 ppm for CH3_3SO2_2) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+^+ at m/z 487.1) and detect impurities.
  • FT-IR : Validate sulfonamide C=O stretches (~1350 cm1^{-1}) and N-H bends (~1600 cm1^{-1}) .

Q. How can researchers assess the chemical stability of this compound under varying pH and temperature conditions?

Methodological Answer:

  • Accelerated Stability Studies : Incubate the compound in buffers (pH 1–13) at 25°C, 40°C, and 60°C for 24–72 hours. Monitor degradation via LC-MS and quantify stability using Arrhenius kinetics.
  • Light Sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products .

Q. What strategies ensure reproducibility in synthesizing this compound across different laboratories?

Methodological Answer:

  • Standardized Protocols : Use automated reactors (e.g., flow chemistry systems) to control mixing rates and temperature gradients .
  • Batch-to-Batch Analysis : Compare 1^1H NMR spectra and HPLC retention times across batches. Implement statistical process control (SPC) for critical parameters like reaction time .

Q. Which in vitro assays are suitable for preliminary evaluation of its biological activity?

Methodological Answer:

  • Enzyme Inhibition : Screen against sulfonamide-targeted enzymes (e.g., carbonic anhydrase) using fluorescence-based assays. IC50_{50} values can guide structure-activity relationships (SAR) .
  • Cell Viability : Test cytotoxicity in cancer cell lines (e.g., MCF-7) via MTT assays at concentrations of 1–100 µM .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental bioactivity data?

Methodological Answer:

  • Data Reconciliation : Compare molecular docking results (e.g., AutoDock Vina) with experimental IC50_{50} values. Adjust force field parameters (e.g., AMBER) to account for solvation effects or conformational flexibility. Validate with free-energy perturbation (FEP) calculations .
  • Meta-Analysis : Aggregate data from multiple assays (e.g., SPR, ITC) to refine binding affinity models .

Q. What computational approaches are recommended for QSAR modeling of sulfonamide derivatives like this compound?

Methodological Answer:

  • Descriptor Selection : Use MOE or RDKit to generate 3D descriptors (e.g., polar surface area, logP).
  • Model Training : Apply partial least squares (PLS) regression or random forest algorithms on a dataset of 50+ analogs. Validate with leave-one-out cross-validation (LOO-CV) .

Q. How can in vitro to in vivo translation challenges be addressed for this compound?

Methodological Answer:

  • Pharmacokinetic Profiling : Conduct rodent studies to measure bioavailability (e.g., oral vs. IV administration). Use LC-MS/MS to quantify plasma concentrations over 24 hours.
  • Metabolite Identification : Incubate with liver microsomes and identify Phase I/II metabolites via UPLC-QTOF .

Q. What mechanistic studies elucidate the degradation pathways of this compound in aqueous environments?

Methodological Answer:

  • Isotope Labeling : Synthesize 13^{13}C-labeled analogs to track hydrolysis of the glycinamide bond. Use 1^1H-13^{13}C HSQC NMR for real-time monitoring .
  • DFT Calculations : Model transition states for sulfonamide cleavage at different pH levels using Gaussian 16 .

Q. How can molecular docking be optimized to predict binding modes with high accuracy?

Methodological Answer:

  • Ensemble Docking : Generate multiple protein conformations (e.g., from MD simulations) to account for receptor flexibility.
  • Consensus Scoring : Combine Glide, Gold, and AutoDock scores to rank poses. Validate with cryo-EM or X-ray crystallography .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-[4-(aminosulfonyl)phenyl]-N~2~-(4-chlorobenzyl)-N~2~-(methylsulfonyl)glycinamide
Reactant of Route 2
Reactant of Route 2
N~1~-[4-(aminosulfonyl)phenyl]-N~2~-(4-chlorobenzyl)-N~2~-(methylsulfonyl)glycinamide

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